4-Nitronaphthalene-1-carbonitrile

purity quality control procurement

4-Nitronaphthalene-1-carbonitrile (CAS 23245-63-8) is a disubstituted naphthalene derivative featuring an electron-withdrawing nitro group (-NO₂) at the 4-position and a nitrile group (-CN) at the 1-position. With a molecular formula of C₁₁H₆N₂O₂ and a molecular weight of 198.18 g/mol, it belongs to the class of nitro-aromatic nitriles that serve as versatile intermediates in organic synthesis.

Molecular Formula C11H6N2O2
Molecular Weight 198.18
CAS No. 23245-63-8
Cat. No. B3369362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitronaphthalene-1-carbonitrile
CAS23245-63-8
Molecular FormulaC11H6N2O2
Molecular Weight198.18
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC=C2[N+](=O)[O-])C#N
InChIInChI=1S/C11H6N2O2/c12-7-8-5-6-11(13(14)15)10-4-2-1-3-9(8)10/h1-6H
InChIKeySNUJXDIAMQLCNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitronaphthalene-1-carbonitrile (CAS 23245-63-8): A Regiospecific Bifunctional Aromatic Building Block for Chemical Synthesis


4-Nitronaphthalene-1-carbonitrile (CAS 23245-63-8) is a disubstituted naphthalene derivative featuring an electron-withdrawing nitro group (-NO₂) at the 4-position and a nitrile group (-CN) at the 1-position . With a molecular formula of C₁₁H₆N₂O₂ and a molecular weight of 198.18 g/mol, it belongs to the class of nitro-aromatic nitriles that serve as versatile intermediates in organic synthesis . The compound's fixed 1,4-substitution pattern creates a unique electronic profile, where the nitro group exerts a strong meta-directing and deactivating influence, while the nitrile at the peri-position provides a synthetic handle for further functionalization [1]. This regiochemistry is fixed, unlike mono-nitronaphthalenes which are obtained as mixtures, making it a defined, single-isomer building block for pharmaceutical and materials science research [1].

Why 4-Nitronaphthalene-1-carbonitrile Cannot Be Generically Substituted by Other Nitronaphthalene Isomers


While several regioisomeric nitronaphthalene-carbonitriles exist (e.g., 2-nitro-, 5-nitro-, and 8-nitro-1-carbonitrile), their chemical reactivity, physicochemical properties, and downstream synthetic outcomes differ significantly due to the position of the nitro group relative to the nitrile [1]. For instance, nitro groups at the beta-position (2-position) are more easily reduced than those at the alpha-position (1-position), and this positional effect extends to cyano-substituted analogs [1]. The 4-nitro isomer places the strong electron-withdrawing group para to the ring junction, creating a distinct resonance and inductive effect that dictates the sites available for nucleophilic aromatic substitution and cycloaddition reactions [2]. Simply substituting the 4-nitro isomer with the 2-nitro or 5-nitro isomer can lead to regiochemical ambiguity, lower yields, or complete failure in subsequent synthetic steps, as the electronic activation of each position on the naphthalene ring is unique [2].

Quantitative Differential Evidence for 4-Nitronaphthalene-1-carbonitrile Against Closest Analogs


Certified Purity Advantage Over Generic Industrial-Grade Nitronaphthalene Isomers

The target compound is commercially available with a standard certified purity of 98% backed by batch-specific analytical testing (NMR, HPLC, GC) . In contrast, many industrial-grade nitronaphthalene isomers or crude nitration mixtures are offered at purities of 95-97% without equivalent analytical certification [1]. This difference in documented purity is critical for research applications requiring precise stoichiometry and reproducibility.

purity quality control procurement

Fixed 1,4-Regiochemistry Enables Defined Reactivity vs. 2-Nitro- or 5-Nitro-1-carbonitrile Isomers

The 4-nitro-1-carbonitrile substitution pattern places the nitro group para to the C1-C9 ring junction. DFT computational studies on nitronaphthalene domino reactions indicate that the position of the nitro group profoundly alters the electrophilic character of the ring positions and the activation energy for nucleophilic attack [1]. In the 4-nitro isomer, the C2 and C3 positions are electronically distinct (more electron-deficient) compared to the 2-nitro isomer, which instead activates the C1 and C3 positions. This regiochemical difference is not a matter of degree but a qualitative difference in reaction outcome.

regioselectivity electrophilic substitution DFT modeling

LogP and Polar Surface Area Differentiation for Chromatographic Method Development

The target compound has a calculated LogP of 2.76 and a Polar Surface Area (PSA) of 67 Ų [1]. These values are identical to other mononitro-mononitrile naphthalene isomers at the molecular formula level, but practical retention times and chromatographic behavior differ due to dipole moment orientation. The 4-nitro isomer exhibits a distinct retention time on reverse-phase HPLC columns compared to the 2-nitro and 5-nitro isomers, facilitating analytical method development and quality control [1].

logP PSA chromatography UPSA

Differential Reduction Potential Compared to 1-Nitronaphthalene Backbone

While specific electrochemical data for 4-nitronaphthalene-1-carbonitrile is not publicly available, substantial class-level data exists for nitronaphthalenes. The half-wave reduction potential for 1-nitronaphthalene (alpha-nitro) is -0.80 V vs. SCE [1]. The addition of a nitrile group at the 1-position, which is electron-withdrawing, is expected to shift the reduction potential to less negative values (easier reduction), analogous to the effect observed in benzonitrile derivatives [2]. This shift relative to the parent 1-nitronaphthalene suggests a higher reactivity towards reducing agents, which is relevant for applications where controlled nitro-group reduction is required.

reduction potential electrochemistry nitroreduction

Recommended Application Scenarios for 4-Nitronaphthalene-1-carbonitrile Based on Verified Differential Evidence


Synthesis of Regiospecific 1,4-Disubstituted Naphthalene Pharmaceutical Intermediates

The compound's fixed 1,4-regiochemistry allows for the predictable synthesis of 4-substituted-1-naphthonitrile derivatives, which are core structures in kinase inhibitors [1]. Unlike the 2-nitro isomer, which leads to different substitution patterns, the 4-nitro isomer provides a direct path to para-disubstituted naphthalene scaffolds with defined geometry. The certified 98% purity ensures that subsequent amination or coupling reactions are not compromised by isomeric impurities, a critical requirement for medicinal chemistry structure-activity relationship (SAR) studies.

Precursor to 4-Amino-1-naphthalenecarbonitrile Fluorescent Probes

Reductive conversion of 4-nitronaphthalene-1-carbonitrile to 4-amino-1-naphthalenecarbonitrile (CAS 58728-64-6) provides a validated entry into fluorescent naphthalene derivatives . The 4-amino derivative has documented applications as a fluorescent probe, and the use of the 4-nitro precursor with batch-certified purity ensures consistent photophysical properties of the final probe.

Building Block for Nitro-Reduction Electrochemical Studies

The combination of a nitro group and a nitrile group on the naphthalene scaffold creates a unique electron-deficient system suitable for electrochemical reduction studies [2]. The 4-nitro isomer, compared to 1-nitronaphthalene, is predicted to have a less negative reduction potential due to the electron-withdrawing nitrile, enabling investigation of substituent effects on nitroarene electrochemistry.

Chromatographic Method Development and Isomer Separation Reference Standard

Due to its distinct chromatographic retention compared to the 2-nitro and 5-nitro isomers, 4-nitronaphthalene-1-carbonitrile can serve as a reference standard for developing HPLC methods to separate nitronaphthalene positional isomers [3]. This application is critical for quality control laboratories that need to verify the isomeric purity of incoming building blocks.

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